Cas no 2229239-19-2 (N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide)

N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide is a cyclopropyl-containing acetamide derivative with potential applications in pharmaceutical and agrochemical research. Its unique structural features, including the 2,2-dimethylcyclopropyl moiety and aromatic phenylacetamide backbone, contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the primary amine group enhances its versatility for further functionalization, enabling the development of novel bioactive compounds. This compound exhibits favorable physicochemical properties, such as moderate solubility and thermal stability, facilitating its use in diverse reaction conditions. Its well-defined molecular structure allows for precise modifications, supporting research in drug discovery and material science.
N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide structure
2229239-19-2 structure
Product name:N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide
CAS No:2229239-19-2
MF:C13H18N2O
Molecular Weight:218.294823169708
CID:6235478
PubChem ID:165608852

N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide
    • EN300-1740779
    • 2229239-19-2
    • N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
    • インチ: 1S/C13H18N2O/c1-9(16)15-11-6-4-5-10(7-11)13(14)8-12(13,2)3/h4-7H,8,14H2,1-3H3,(H,15,16)
    • InChIKey: YTCFLBYJCUSONY-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1=CC=CC(=C1)C1(CC1(C)C)N

計算された属性

  • 精确分子量: 218.141913202g/mol
  • 同位素质量: 218.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • XLogP3: 1.1

N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1740779-10.0g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
10g
$6758.0 2023-06-03
Enamine
EN300-1740779-1.0g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
1g
$1572.0 2023-06-03
Enamine
EN300-1740779-0.05g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
0.05g
$1320.0 2023-09-20
Enamine
EN300-1740779-2.5g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
2.5g
$3080.0 2023-09-20
Enamine
EN300-1740779-0.25g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
0.25g
$1447.0 2023-09-20
Enamine
EN300-1740779-5.0g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
5g
$4557.0 2023-06-03
Enamine
EN300-1740779-0.1g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
0.1g
$1384.0 2023-09-20
Enamine
EN300-1740779-0.5g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
0.5g
$1509.0 2023-09-20
Enamine
EN300-1740779-5g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
5g
$4557.0 2023-09-20
Enamine
EN300-1740779-1g
N-[3-(1-amino-2,2-dimethylcyclopropyl)phenyl]acetamide
2229239-19-2
1g
$1572.0 2023-09-20

N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide 関連文献

N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamideに関する追加情報

N-3-(1-Amino-2,2-Dimethylcyclopropyl)Phenylacetamide: A Comprehensive Overview

N-3-(1-Amino-2,2-Dimethylcyclopropyl)Phenylacetamide, with the CAS number 2229239-19-2, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has been extensively studied for its unique structural properties and potential applications in drug development. The N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide structure combines a phenyl group with an acetamide moiety, making it a versatile molecule for various chemical modifications and biological assays.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide. Researchers have explored novel methodologies to optimize the reaction conditions, ensuring high yields and purity. These studies highlight the importance of stereochemistry and regioselectivity in the synthesis of such complex molecules. The cyclopropyl group within the structure contributes to the molecule's stability and bioavailability, making it a promising candidate for further pharmacological investigations.

The biological activity of N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide has been a focal point of recent research. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and analgesic properties. Its ability to modulate key enzymes involved in inflammatory pathways makes it a potential lead compound for developing novel therapeutic agents. Furthermore, ongoing studies are investigating its efficacy in treating chronic pain conditions, where traditional medications often fall short.

In terms of structural analysis, the phenylacetamide core of this compound plays a crucial role in its pharmacokinetic profile. The presence of the amino group enhances its solubility and absorption characteristics, which are critical factors for drug delivery. Additionally, the dimethylcyclopropyl substituent imparts rigidity to the molecule, potentially influencing its interaction with biological targets such as receptors or enzymes.

Recent computational studies have provided deeper insights into the molecular interactions of N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide. Using advanced molecular modeling techniques, researchers have identified key residues on target proteins that are critical for binding affinity. These findings are paving the way for rational drug design strategies aimed at improving the compound's efficacy and reducing off-target effects.

The synthesis of N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide involves a multi-step process that incorporates principles from both organic and medicinal chemistry. The use of protecting groups and selective deprotection strategies ensures the precise construction of the molecule's complex architecture. This level of control is essential for maintaining the compound's bioactivity and ensuring reproducibility across different batches.

Looking ahead, the potential applications of N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide extend beyond its current scope in pharmacology. Its unique chemical properties make it a valuable tool in material science and nanotechnology. For instance, researchers are exploring its use as a building block for constructing advanced materials with tailored mechanical and electronic properties.

In conclusion, N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide (CAS 2229239-19-2) stands out as a remarkable compound with diverse applications across multiple disciplines. Its intricate structure and promising biological profile continue to attract significant attention from scientists worldwide. As research progresses, this compound is expected to unlock new possibilities in drug discovery and material innovation.

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